molecular formula C5H3BrNNaO2S B13649585 Sodium 6-bromopyridine-2-sulfinate

Sodium 6-bromopyridine-2-sulfinate

Cat. No.: B13649585
M. Wt: 244.04 g/mol
InChI Key: TYFKDSILGNWVRI-UHFFFAOYSA-M
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Description

Sodium 6-bromopyridine-2-sulfinate (CAS 2138422-74-7) is a high-purity organosulfur compound offered as a stable, solid material for chemical synthesis. With a molecular formula of C5H3BrNNaO2S and a molecular weight of 244.04 g/mol, this sodium sulfinate salt serves as a powerful and versatile building block for constructing valuable sulfur-containing molecules . It is typically stored in an inert atmosphere at 2-8°C to preserve stability . Sodium sulfinates are fundamentally important reagents in modern organic chemistry, acting as precursors for sulfonyl, sulfenyl, or sulfinyl groups under various reaction conditions . Researchers utilize this compound to form key S–S, N–S, and C–S bonds, enabling the synthesis of diverse targets such as thiosulfonates, sulfonamides, and various sulfones, including vinyl and allylic sulfones . The presence of the bromine atom on the pyridine ring offers a handle for further functionalization via cross-coupling reactions, making this reagent particularly valuable for creating more complex molecular architectures. Its primary research value lies in its role as a key intermediate in the development of pharmaceuticals, agrochemicals, and other functional materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;6-bromopyridine-2-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

TYFKDSILGNWVRI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Sodium 6 Bromopyridine 2 Sulfinate and Its Precursors

Regioselective Synthesis of the Core Sulfinate Structure

The regioselective synthesis of the core sulfinate structure of Sodium 6-bromopyridine-2-sulfinate can be approached through two main pathways: direct sulfination of a pyridine (B92270) derivative or functionalization of a pre-formed pyridine ring. Each of these routes offers distinct advantages and challenges in achieving the desired 6-bromo-2-sulfinate substitution pattern.

Direct Sulfination Strategies on Pyridine Derivatives

Direct sulfination methods aim to introduce the sulfinate group at the C2 position of the pyridine ring. These strategies often involve the use of highly reactive sulfur dioxide equivalents or transition metal-catalyzed reactions.

The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), provides a controlled method for introducing the SO2 group. chemrxiv.orgnih.gov This approach typically involves the generation of an organometallic pyridine species, which then reacts with the SO2 equivalent. For instance, an aryl or heteroaryl bromide can be converted to its corresponding Grignard or organolithium reagent, which subsequently traps the SO2 from DABSO. nih.gov This is followed by treatment with an aqueous sodium salt solution to yield the desired sodium sulfinate. nih.gov

Recent advancements have also explored base-mediated C-H sulfonylation of pyridines. chemrxiv.org This involves activating the pyridine ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.org While this method shows promise for direct C-H functionalization, controlling the regioselectivity for the 2-position in the presence of other substituents remains a key challenge. chemrxiv.org

Table 1: Synthesis of Sodium Arylsulfinates using DABSO
EntryAryl/Heteroaryl BromideReagentProductYield (%)
1Bromobenzenen-BuLi, then DABSOSodium benzenesulfinate85
24-BromotolueneMg, then DABSOSodium 4-toluenesulfinate78
33-Bromopyridinen-BuLi, then DABSOSodium pyridine-3-sulfinate65

Data adapted from research on the synthesis of sodium arylsulfinates using DABSO as a sulfur dioxide surrogate. nih.gov

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. Palladium-catalyzed reactions, in particular, have been developed for the sulfonylation of aryl halides to produce sulfinates. researchgate.netnih.gov This method allows for the direct conversion of a 2-halopyridine to a pyridine-2-sulfinate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a sulfur dioxide source. nih.govrsc.orgsemanticscholar.org

This approach is advantageous due to the wide availability of substituted halopyridines. However, potential catalyst poisoning by sulfur-containing compounds can be a challenge. nih.gov The choice of ligand and reaction conditions is critical to achieve high yields and prevent side reactions. rsc.orgsemanticscholar.org

Synthetic Routes Involving Pyridine Functionalization

An alternative to direct sulfination is the functionalization of a pre-existing pyridine-2-sulfinate or a brominated pyridine. This allows for a more controlled, stepwise approach to the final product.

The regioselective bromination of pyridine-2-sulfinates presents a synthetic challenge due to the directing effects of the existing substituents. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions. nih.gov The sulfinate group at the 2-position and the nitrogen atom in the ring both influence the position of incoming electrophiles.

Direct bromination of pyridine often leads to the 3-substituted product. iust.ac.ir To achieve bromination at the 6-position of a pyridine-2-sulfinate, a directed metalation approach could be employed. This involves deprotonation at the desired position using a strong base, followed by quenching with a bromine source. The directing group would play a crucial role in achieving the desired regioselectivity.

A more common and often more efficient strategy is the late-stage sulfination of a readily available di-substituted pyridine, such as 2,6-dibromopyridine (B144722). This approach leverages the differential reactivity of the two bromine atoms or a halogen-metal exchange to introduce the sulfinate group selectively at the 2-position.

One method involves a halogen-metal exchange reaction, where one of the bromine atoms in 2,6-dibromopyridine is selectively exchanged with a metal, typically lithium or magnesium, by treatment with an organolithium reagent or a Grignard reagent at low temperatures. znaturforsch.com The resulting organometallic intermediate can then be reacted with a sulfur dioxide equivalent, like DABSO, to introduce the sulfinate group at the 2-position, leaving the 6-bromo substituent intact.

Another approach is a nucleophilic aromatic substitution (SNAr) reaction. While SNAr reactions on halopyridines typically favor the 4-position, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net A transition-metal-catalyzed approach, such as a palladium- or copper-catalyzed coupling of 2,6-dibromopyridine with a sulfinate source, could also be envisioned. researchgate.netmdpi.com

Table 2: Potential Late-Stage Sulfination Approaches
Starting MaterialReagentsIntermediateProduct
2,6-Dibromopyridine1. n-BuLi, -78 °C 2. DABSO 3. Na2CO3(aq)2-Lithio-6-bromopyridineThis compound
2,6-DibromopyridineNa2SO3, Pd catalyst, ligand-This compound

This table represents plausible synthetic routes based on established methodologies for halogen-metal exchange and transition-metal-catalyzed sulfination. nih.govresearchgate.netznaturforsch.com

Catalyst-Controlled Synthetic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Both transition metal catalysis and organocatalysis offer advanced routes to sulfinates and their derivatives.

While the direct transition metal-catalyzed synthesis of this compound is not a standard procedure, catalytic methods are crucial for preparing its precursors or analogous compounds. A prominent modern technique involves the copper-catalyzed synthesis of "masked" heteroaryl sulfinates. researchgate.net This approach utilizes a copper catalyst to couple heteroaryl halides, such as 6-bromopyridine, with a sulfonylation reagent like sodium 1-methyl 3-sulfinopropanoate (SMOPS) under mild, base-free conditions. researchgate.netillinois.edu The resulting sulfone can then be unmasked to generate the desired sulfinate. researchgate.net

Another key strategy involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide. rsc.org In this method, an aryl or heteroaryl bromide is converted to an organometallic reagent (Grignard or organolithium), which is then trapped with DABSO to form the sulfinate. rsc.org This avoids the challenges of handling SO2 gas and provides good to high yields for a range of heteroaryl sulfinates. rsc.org

These catalytic routes offer significant advantages over traditional methods, which often require harsher conditions. The standard non-catalytic preparation involves the reduction of a sulfonyl chloride with reagents like sodium sulfite (B76179) (Na2SO3) in water. nih.govnih.govgoogle.com

Table 1: Comparison of Synthetic Approaches to Heteroaryl Sulfinates

Method Catalyst/Reagent Precursor Key Features
Traditional Reduction Sodium Sulfite (Na2SO3) 6-Bromopyridine-2-sulfonyl chloride Well-established, uses inexpensive reagents. nih.govnih.gov
DABSO Method Organometallic Reagent + DABSO 2,6-Dibromopyridine Avoids use of gaseous SO2, good yields. rsc.org

| Masked Sulfinate Synthesis | Copper Catalyst + SMOPS | 6-Bromo-2-iodopyridine | Mild, base-free conditions, good functional group tolerance. researchgate.netillinois.edu |

The direct organocatalytic synthesis of aryl sulfinates is a field that is still developing. However, organocatalysis plays a crucial role in the enantioselective transformation of sodium sulfinates into more complex chiral molecules. For instance, quinine-thiourea derived organocatalysts have been successfully employed in the enantioselective synthesis of axially chiral vinyl sulfones, using sodium sulfinates as the sulfonylating agent. rsc.org In these reactions, the organocatalyst controls the stereochemical outcome of the addition of the sulfinate to a vinylidene o-quinone methide intermediate, demonstrating the power of organocatalysis in leveraging the reactivity of sulfinates. rsc.org While not a direct synthesis of the sulfinate itself, these methods highlight the synergy between organocatalysis and sulfinate chemistry.

Precursor Chemistry and Derivatization Strategies

This compound is a valuable intermediate primarily because its sulfinate moiety can be readily converted into a range of other sulfur-based functional groups.

The conversion of sodium sulfinates into sulfonyl halides is a key transformation, providing access to highly reactive intermediates for sulfonamide and sulfonate ester synthesis. A common method involves treating the sodium sulfinate with a halogenating agent. For example, reacting a sodium sulfinate with iodine (I2) or N-halosuccinimides (NCS, NBS) can generate the corresponding sulfonyl iodide or chloride in situ. researchgate.net A proposed mechanism suggests that the sulfinate reacts with iodine to form a sulfonyl iodide intermediate. researchgate.net Alternatively, treating a metal sulfinate with thionyl chloride is another effective method for preparing the corresponding sulfinyl chloride intermediate.

The synthesis of sulfonyl anhydrides directly from sodium sulfinates is less commonly reported in the literature. These compounds are typically formed through other routes, and direct conversion from the sulfinate salt is not a standard procedure.

The synthesis of chiral, non-racemic sulfoxides is one of the most important applications of sulfinate chemistry. The Andersen synthesis remains a benchmark method for producing enantiomerically enriched sulfoxides. illinois.edu This procedure involves two key steps:

Reaction of a sulfinyl chloride (derivable from the sulfinate) with a chiral alcohol, such as (-)-menthol, to produce a mixture of diastereomeric sulfinate esters.

Separation of the diastereomers by recrystallization, followed by reaction of a single pure diastereomer with an organometallic reagent (e.g., a Grignard reagent).

This reaction proceeds with clean inversion of configuration at the sulfur center, allowing for the synthesis of a chiral sulfoxide (B87167) with high enantiomeric purity. illinois.edu

Sulfones represent the highest oxidation state for organosulfur compounds. The preparation of a sulfone analog from this compound would typically involve oxidation. However, since the sulfur atom in a sulfone is not a stereocenter, the synthesis is straightforward and does not require stereochemical control. Oxidation can be achieved using various strong oxidizing agents. Alternatively, sulfones can be synthesized directly via coupling reactions, such as the visible-light-mediated dual catalytic system using a nickel catalyst and an organoboron photocatalyst to couple aryl bromides with sodium sulfinates. nih.gov

Table 2: Selected Derivatization Reactions

Derivative Reagent(s) Method Key Feature
Sulfonyl Chloride Thionyl Chloride Halogenation Forms reactive intermediate for sulfonamides.
Stereodefined Sulfoxide 1. Chiral Alcohol (e.g., Menthol) 2. Grignard Reagent Andersen Synthesis Controlled synthesis of a single enantiomer. illinois.edu

| Sulfone | Nickel/Organoboron Photocatalyst | Dual Catalytic Cross-Coupling | Visible-light mediated, sustainable approach. nih.gov |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, isotopes can be incorporated at several positions to probe different aspects of its reactivity.

Nitrogen-15 (¹⁵N) Labeling: The pyridine nitrogen can be labeled with ¹⁵N. Recent advances have demonstrated that a nitrogen isotope exchange can be achieved in pyridine rings through a Zincke activation strategy. nih.govchemrxiv.orgchemrxiv.org Using a ¹⁵N-labeled version of the sulfinate in subsequent reactions, such as palladium-catalyzed cross-couplings, could help determine if the pyridine nitrogen plays a role in catalyst coordination or deactivation.

Carbon-13 (¹³C) and Deuterium (²H) Labeling: Specific carbon or hydrogen atoms on the pyridine ring can be labeled. For example, a Kinetic Isotope Effect (KIE) study could be performed by comparing the reaction rates of the unlabeled compound with a deuterated analogue (e.g., at the C3 or C5 position). acs.org A significant kH/kD value would suggest that the cleavage of that specific C-H bond is involved in the rate-determining step of a reaction, which is particularly relevant for C-H activation/functionalization pathways. acs.org

These labeling strategies are essential for detailed mechanistic studies, providing insights into transition states and the roles of various atoms throughout a chemical transformation. nih.govresearchgate.net

Sustainable and Green Chemistry Aspects of Synthesis

The growing emphasis on green chemistry has spurred the development of synthetic protocols that are not only efficient in terms of yield but also minimize environmental impact. For the synthesis of this compound and its precursors, several strategies can be employed to enhance sustainability, including the use of greener solvents, improving atom economy, and minimizing waste.

Aqueous Medium Syntheses:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of sodium sulfinates, including heteroaromatic derivatives, aqueous conditions have proven to be highly effective. A common and straightforward method for the preparation of sodium arylsulfinates is the reduction of the corresponding sulfonyl chlorides. This reaction is often carried out in water using a reducing agent like sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate (NaHCO₃) at elevated temperatures (70–80 °C). acs.org This approach is attractive for the synthesis of this compound from 6-bromopyridine-2-sulfonyl chloride.

Another promising aqueous-based method involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide. nih.gov In this method, an aryl or heteroaryl bromide can be converted into an organometallic reagent (e.g., Grignard or organolithium), which then reacts with DABSO. The resulting intermediate is subsequently treated with an aqueous solution of a base like sodium carbonate (Na₂CO₃) to yield the desired sodium sulfinate. nih.gov This method offers a pathway to this compound starting from 2,6-dibromopyridine. The use of aqueous workup and purification steps, such as liquid-liquid and solid-liquid extractions, helps to minimize the use of organic solvents. nih.gov

While no specific "solvent-free" synthesis for this compound has been detailed in the literature, it is an area of active research in green chemistry. Solvent-free, or solid-state, reactions can offer significant environmental benefits by eliminating solvent waste altogether.

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more sustainable process, as fewer atoms from the reactants are wasted in the form of byproducts. primescholars.com Addition and rearrangement reactions, in theory, have 100% atom economy. Substitution and elimination reactions, however, generate stoichiometric byproducts, leading to lower atom economy.

For a potential synthesis of this compound from 6-bromopyridine-2-sulfonyl chloride and sodium sulfite, the reaction would be:

C₅H₃BrN(SO₂Cl) + Na₂SO₃ + H₂O → C₅H₃BrN(SO₂Na) + NaCl + H₂SO₄

The atom economy for this reaction would be significantly less than 100% due to the formation of sodium chloride and sulfuric acid as byproducts. Maximizing atom economy is a key goal in designing greener synthetic routes.

E-Factor (Environmental Factor):

The E-factor is another important green chemistry metric that provides a more holistic view of the waste generated in a process. It is defined as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and other process aids. A lower E-factor signifies a more environmentally friendly process. The ideal E-factor is zero. Different sectors of the chemical industry have vastly different E-factors, with the pharmaceutical industry typically having the highest due to the complexity of its multi-step syntheses.

Table 1: Hypothetical Atom Economy and E-Factor for a Synthetic Route to this compound
Synthetic StepReactantsDesired ProductByproductsHypothetical % Atom EconomyHypothetical E-Factor Range
Sulfonylation of 2-aminopyridine2-Aminopyridine, Sodium nitrite, Hydrochloric acid, Sulfur dioxidePyridine-2-sulfonyl chlorideNitrogen gas, Water, Sodium chloride~40-50%10-20
BrominationPyridine-2-sulfonyl chloride, N-Bromosuccinimide6-Bromopyridine-2-sulfonyl chlorideSuccinimide~60-70%5-15
Reduction to Sulfinate6-Bromopyridine-2-sulfonyl chloride, Sodium sulfite, WaterThis compoundSodium chloride, Sulfuric acid~50-60%5-10

A key tenet of green chemistry is the minimization of waste at its source. For the synthesis of this compound, this involves careful selection of reagents and reaction conditions to reduce the formation of byproducts.

For instance, in the reduction of 6-bromopyridine-2-sulfonyl chloride, the primary byproducts are salts and acids. While these are generally less hazardous than many organic byproducts, their disposal still needs to be managed. Neutralization of acidic waste streams is a standard procedure. The potential for recycling or reusing byproducts should also be considered, although in the case of simple salts, this may not always be economically viable on a laboratory scale.

The management of sulfone-rich waste, which can be a byproduct in some synthesis and application pathways of sulfinates, is an area of ongoing research. researchgate.net Strategies such as incorporating these wastes into other materials, like bitumen, are being explored to create value from what would otherwise be a waste stream. researchgate.net

In the context of preparing the sulfonyl chloride precursor, traditional methods might involve diazotization of an aminopyridine followed by reaction with sulfur dioxide and a copper catalyst. This generates nitrogen gas (a benign byproduct) but also copper-containing waste streams that require appropriate disposal. The development of catalyst-free or more benign catalyst systems is a continuous goal to improve the environmental profile of such processes.

By focusing on aqueous syntheses, maximizing atom economy, and implementing effective waste management strategies, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Iii. Elucidation of Reactivity and Mechanistic Pathways

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the formation of carbon-sulfur bonds using sulfinate salts. Palladium, copper, and cobalt complexes have all been effectively employed to mediate the sulfonylation of various organic substrates with reagents like sodium 6-bromopyridine-2-sulfinate.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in sulfonylation reactions is well-established. nih.gov These reactions offer a direct route to sulfonyl-containing compounds, which are significant motifs in pharmaceuticals and functional materials. nih.gov

Palladium-catalyzed cross-coupling reactions enable the sulfonylation of a wide array of substrates. Aryl, heteroaryl, and vinyl halides are common electrophilic partners for sulfinate salts. nih.govnih.gov The general mechanism for these transformations involves a classic palladium catalytic cycle. concordia.ca The process is initiated by the oxidative addition of the organic halide to a Pd(0) species. concordia.ca This is followed by coordination of the sulfinate salt to the resulting Pd(II) complex. concordia.ca A key step in this pathway is the extrusion of sulfur dioxide (SO₂), which is often facile. concordia.ca Subsequent reductive elimination from the palladium center furnishes the desired sulfone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. concordia.ca

The scope of these reactions is broad, accommodating various functional groups on both the electrophilic partner and the sulfinate salt. For instance, electron-rich aryl sulfinates tend to be favored in these reactions due to the ease of SO₂ extrusion. concordia.ca The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Sulfonylation Reactions This table is for illustrative purposes and does not represent specific reactions of this compound.

Electrophilic PartnerSulfinate SaltCatalyst SystemProductYield
Aryl BromideSodium BenzenesulfinatePd(OAc)₂ / LigandAryl Phenyl SulfoneHigh
Vinyl HalideSodium ToluenesulfinatePdCl₂(PPh₃)₂Vinyl Tolyl SulfoneModerate
Aryl TriflatesSodium MethanesulfinatePd(dba)₂ / XantphosAryl Methyl SulfoneHigh

Detailed mechanistic studies have shed light on the intricacies of palladium-catalyzed sulfonylation. The nature of the catalyst's resting state and the rate-determining step can vary depending on the specific sulfinate substrate. For pyridine-2-sulfinate derivatives, a chelated Pd(II) sulfinate complex formed after transmetalation has been identified as the resting-state intermediate. acs.orgresearchgate.net In this case, the turnover-limiting step is the extrusion of SO₂ from this complex. researchgate.net

The order of the reaction with respect to the palladium catalyst can also provide mechanistic insights. For example, a first-order dependence on the palladium acetate (B1210297) concentration is consistent with the catalyst resting state being a palladium sulfinate complex and the rate-determining step being the extrusion of SO₂. acs.org In contrast, other systems may exhibit different kinetic profiles, suggesting alternative mechanistic pathways.

A plausible general mechanism for palladium-catalyzed desulfinative cross-coupling involves the following steps concordia.ca:

Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide to the Pd(0) catalyst.

Transmetalation/Coordination: The sulfinate salt then coordinates to the resulting Pd(II) complex.

SO₂ Extrusion: This is followed by the extrusion of sulfur dioxide.

Reductive Elimination: The final step is the reductive elimination of the sulfone product, which regenerates the Pd(0) catalyst.

The choice of ligand plays a crucial role in the efficiency and selectivity of palladium-catalyzed sulfonylation reactions. Phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), can have a significant impact on the reaction rate. uva.es The coordination ability of different ligands present in the catalytic system can influence the concentration of the active catalytic species. uva.es For instance, in systems employing a combination of ligands, one ligand might be primarily involved in the oxidative addition and reductive elimination steps, while another facilitates the C-H activation step in direct arylation reactions. uva.es

The design of the palladium catalyst system, including the metal precursor and the ligand-to-metal ratio, is critical for optimizing the reaction. uva.es For example, a system using Pd(OAc)₂ with a specific ratio of a bipyridone and a phosphine ligand has been shown to be more active for direct arylation than systems with a single ligand. uva.es This suggests a synergistic effect where a bimetallic palladium route involving two interconnected catalytic cycles may be operative. uva.es

Copper and cobalt catalysts offer viable and often more economical alternatives to palladium for mediating sulfonylation reactions. These metals can catalyze the coupling of sulfinate salts with a variety of organic substrates through different mechanistic pathways.

Copper-Mediated Sulfonylation:

Copper-catalyzed sulfonylation reactions can proceed through either reductive or oxidative coupling mechanisms. In a reductive coupling process involving nitroarenes and sodium sulfinates, the nitroarene can serve as both a reactant and an oxidant, while the sulfinate acts as both a coupling partner and a reductant. nih.govresearchgate.net A proposed mechanism for this type of reaction begins with the coordination of the sodium sulfinate to a Cu(I) species to form a copper(I) sulfinic acid salt. nih.gov This is followed by complexation and nucleophilic addition of the sulfur to the nitro group, leading to the formation of a five-membered metallocycle. nih.gov

Copper can also catalyze the direct sulfonylation of C(sp²)-H bonds. nih.gov These reactions often employ a directing group to achieve regioselectivity. nih.govrsc.org The mechanism can involve a single electron transfer (SET) process. For instance, in the sulfonylation of anilines, a copper complex can undergo an intermolecular SET with an oxidant to generate a radical intermediate. mdpi.com

In oxidative coupling reactions, such as the α-sulfonylation of branched aldehydes, a dual ionic/radical pathway has been proposed. rsc.org

Cobalt-Catalyzed Sulfonylation:

Cobalt catalysts are also effective for sulfonylation reactions. For example, cobalt can catalyze the C8–H sulfonylation of 1-naphthylamine (B1663977) derivatives with sodium sulfinates, exhibiting high regioselectivity. rsc.org The picolinamide (B142947) moiety often serves as a bidentate directing group in these transformations. rsc.org

Cobalt-catalyzed reactions can proceed through redox-neutral pathways. For instance, the coupling of (hetero)aryl boronic acids with ammonium (B1175870) salts and potassium metabisulfite (B1197395) can be achieved using a CoCl₂/phenanthroline system. researchgate.net These reactions demonstrate broad functional group tolerance. researchgate.net

Table 2: Comparison of Metal-Catalyzed Sulfonylation This table provides a general comparison and does not represent specific reactions of this compound.

Metal CatalystTypical SubstratesKey Mechanistic FeaturesAdvantages
PalladiumAryl/Vinyl HalidesOxidative Addition, SO₂ Extrusion, Reductive EliminationHigh efficiency, broad scope
CopperNitroarenes, C-H bondsReductive/Oxidative Coupling, SET pathwaysLower cost, unique reactivity
CobaltC-H bonds, Boronic AcidsDirected C-H activation, Redox-neutral cyclesEconomical, high regioselectivity

Copper-Mediated and Cobalt-Catalyzed Sulfonylation

Role of Additives and Stoichiometric Reagents

In the realm of transition metal-catalyzed cross-coupling reactions, additives and stoichiometric reagents play a pivotal role in modulating the reactivity and efficiency of the catalytic system. While the primary focus often lies on the catalyst and the coupling partners, the influence of these auxiliary substances can be profound, dictating the outcome of the reaction.

In the context of palladium-catalyzed cross-coupling reactions, the choice of base is critical. The basicity and solubility of the base can influence the rate of transmetalation and reductive elimination, the final steps of the catalytic cycle. For instance, in Suzuki-Miyaura couplings, a common strategy for forming carbon-carbon bonds, a base is required to activate the boronic acid partner. The selection of an appropriate base, such as potassium carbonate or cesium carbonate, is crucial for the success of these transformations.

Furthermore, the addition of ligands can significantly impact the stability and reactivity of the palladium catalyst. Phosphine-based ligands, for example, can coordinate to the palladium center, preventing catalyst decomposition and promoting the desired catalytic turnover. The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction conditions for specific substrates.

Nickel and Iron-Catalyzed Transformations

While palladium catalysis has been extensively studied, there is a growing interest in the use of more earth-abundant and cost-effective metals like nickel and iron for cross-coupling reactions. These metals offer unique reactivity profiles and can often catalyze transformations that are challenging for palladium-based systems.

A key feature of many nickel and iron-catalyzed reactions is their propensity to proceed via single-electron transfer (SET) pathways. This is in contrast to the more common two-electron processes observed in palladium catalysis. In an SET mechanism, the reaction is initiated by the transfer of a single electron from the low-valent metal center to the substrate, generating a radical intermediate. This radical can then undergo further transformations, such as addition to an unsaturated bond or fragmentation, before the catalytic cycle is completed.

The involvement of radical intermediates in these reactions has significant implications for the reaction scope and selectivity. For instance, it allows for the coupling of partners that are not amenable to traditional two-electron cross-coupling, such as alkyl halides with unactivated C-H bonds.

The chemo- and regioselectivity of nickel and iron-catalyzed transformations can be challenging to control. The high reactivity of the radical intermediates generated in SET processes can lead to a variety of side reactions, such as homocoupling of the starting materials or undesired fragmentation pathways.

For example, in the cross-coupling of an aryl halide with an alkene, regioselectivity issues can arise if the radical intermediate can add to the alkene at multiple positions. Similarly, chemoselectivity can be a concern when the substrate contains multiple reactive functional groups that can compete for reaction with the metal catalyst or the radical intermediates.

Addressing these challenges often requires careful optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature. The development of new catalytic systems with improved selectivity remains an active area of research.

Radical-Mediated Transformations

The generation of sulfonyl radicals from sulfinate salts has emerged as a powerful strategy for the construction of C-S bonds. This compound is a particularly useful precursor for this purpose, as the resulting 6-bromopyridine-2-sulfonyl radical can participate in a variety of synthetically useful transformations.

The 6-bromopyridine-2-sulfonyl radical can be generated from this compound through various methods, including oxidation with a chemical oxidant or through photoredox catalysis. Once generated, this radical exhibits a rich and diverse reactivity profile.

It can readily add to alkenes and alkynes, providing access to a wide range of sulfonylated products. The regioselectivity of this addition is often governed by the stability of the resulting carbon-centered radical intermediate. Furthermore, the 6-bromopyridine-2-sulfonyl radical can participate in radical cyclization reactions, enabling the construction of complex heterocyclic scaffolds.

Photo-redox catalysis has become an increasingly popular method for generating radicals under mild conditions. In this approach, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and becomes electronically excited. The excited photocatalyst can then engage in a single-electron transfer process with a suitable substrate, such as this compound, to generate the desired radical species.

The use of photo-redox catalysis offers several advantages over traditional methods for radical generation. The reactions can often be carried out at room temperature, and the use of harsh chemical oxidants can be avoided. This has led to the development of a wide range of new and sustainable methods for the synthesis of sulfonylated compounds.

Radical Addition and Cyclization Reactions

Nucleophilic and Electrophilic Reactivity

The dual nucleophilic and electrophilic nature of this compound contributes to its versatility in organic synthesis.

The sulfinate anion of this compound is a soft nucleophile and readily participates in nucleophilic substitution and cross-coupling reactions. It can react with a variety of electrophiles, such as alkyl halides and activated aryl halides, to form sulfones. This reactivity is central to its application in palladium-catalyzed cross-coupling reactions, where it serves as a nucleophilic coupling partner to construct C-S bonds.

While the sulfinate anion is nucleophilic, the pyridine (B92270) ring, particularly when protonated or activated by a Lewis acid, can behave as an electrophile. In the presence of a strong acid, the nitrogen atom of the pyridine ring can be protonated, forming a pyridinium (B92312) species. This significantly increases the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles.

An analogous transformation has been observed in the electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine. rsc.org In this reaction, protonation of a pyrimidine (B1678525) nitrogen atom generates a highly electrophilic pyrimidinium species that undergoes a Friedel-Crafts-type reaction. rsc.org By extension, it is conceivable that the 6-bromopyridine moiety of the title compound could be similarly activated to participate in electrophilic aromatic substitution-type reactions, where the pyridinium ring itself acts as the electrophile. This would enable the formation of new carbon-carbon bonds at positions on the pyridine ring.

Reactivity at the Bromine Moiety

The bromine atom situated at the C6 position of this compound serves as a versatile anchor for a multitude of synthetic transformations. This reactivity is pivotal for elaborating the pyridine core, allowing for the introduction of a wide array of substituents and the construction of more intricate molecular frameworks.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C6-bromo functionality of this compound is well-disposed to participate in these transformations. nih.gov Pyridine sulfinates, in general, have been demonstrated to be effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl and heteroaryl halides. nih.govsemanticscholar.org

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is widely used for synthesizing biaryl and substituted pyridine structures. wikipedia.orgorganic-chemistry.org While specific studies on this compound are not extensively documented, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comlibretexts.org The reaction is typically performed in the presence of a base. wikipedia.org The sulfinate group's electronic properties can influence the reactivity of the pyridine ring in these couplings. tcichemicals.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling has been successfully applied to various bromopyridine derivatives. soton.ac.uk A common side-reaction is the homocoupling of the terminal alkyne, known as Glaser coupling. rsc.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent and a palladium or nickel catalyst to form C-C bonds. wikipedia.orgresearchgate.net This reaction is known for its high functional group tolerance and has been used for the functionalization of pyridine scaffolds. researchgate.net After a halogen/metal exchange to form a pyridylzinc reagent, it can be coupled with various aryl and heteroaryl halides. researchgate.netchemrxiv.org

Table 1: Overview of Cross-Coupling Reactions at the C6 Position

Coupling ReactionKey ReagentsCatalyst SystemTypical Product
Suzuki-Miyaura Organoboron (e.g., boronic acid)Pd catalyst, BaseAryl/Vinyl-substituted pyridine
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, Amine baseAlkynyl-substituted pyridine
Negishi Organozinc reagentPd or Ni catalystAlkyl/Aryl/Vinyl-substituted pyridine

Direct C-H functionalization presents an atom-economical approach to modifying aromatic systems. beilstein-journals.orgrsc.org While the C-Br bond is typically more reactive, strategies for the C-H functionalization of pyridines at positions adjacent to existing substituents are an active area of research. nih.govnih.gov In some cases, a directing group can guide a transition metal catalyst to a specific C-H bond. The sulfinate group, or a derivative, could potentially serve this role, directing functionalization to the C3 or C5 positions. However, achieving selectivity for C-H activation over the more facile oxidative addition at the C-Br bond remains a significant challenge.

Halogen-metal exchange is a powerful technique for converting less reactive organohalides into highly reactive organometallic species, which can then be trapped with various electrophiles. znaturforsch.com

Lithiation: Treatment of bromopyridines with strong organolithium bases, such as n-butyllithium, at low temperatures can effect a bromine-lithium exchange to generate a lithiated pyridine intermediate. researchgate.netyoutube.comacs.orgic.ac.uk This potent nucleophile can then react with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups at the C6 position. researchgate.net The reaction conditions, including solvent and temperature, are critical to ensure high selectivity and avoid side reactions, such as nucleophilic addition to the pyridine ring. acs.orgresearchgate.net

Magnesiation: The formation of Grignard reagents from bromopyridines is another viable strategy. This can be accomplished either by direct reaction with magnesium metal or through a halogen-magnesium exchange using reagents like isopropylmagnesium chloride•LiCl. znaturforsch.com The resulting organomagnesium species are generally less basic and more selective than their organolithium counterparts.

Detailed Mechanistic Investigations

Understanding the intricate mechanistic details of reactions involving this compound is fundamental for optimizing existing synthetic protocols and for the rational design of new transformations.

In-situ spectroscopic methods provide a real-time window into the reaction, allowing for the observation of reactants, intermediates, and products as they evolve. rsc.org

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring reaction progress by tracking the disappearance of starting material vibrational bands and the appearance of product bands. rsc.org Changes in the S-O stretching frequencies of the sulfinate could also provide insight into its coordination with metal catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of the conversion of starting materials to products and can be instrumental in identifying and characterizing transient intermediates in the catalytic cycle. rsc.org

Mass Spectrometry (MS): Advanced techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Pressurized Sample Infusion (PSI) can be used to intercept and characterize transient catalytic species, providing valuable information about catalyst activation and deactivation pathways. uvic.ca

Raman Spectroscopy: In-situ Raman spectroscopy has proven effective for studying the kinetics and mechanisms of palladium-catalyzed cross-coupling reactions, for instance, by determining the concentration of each species involved in the catalytic cycle. rsc.org It can be particularly useful in monitoring reactions in aqueous media. nih.gov

Isotopic Labeling Studies to Trace Atom Movements

Isotopic labeling is a powerful technique employed to trace the fate of individual atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. While specific isotopic labeling studies exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology have been applied to analogous sulfinate systems, offering valuable insights into their reactivity.

In a representative study on the cross-coupling of alkyl sulfinates, isotopic labeling was utilized to probe the coupling tendency of the C(sp³)-ligand bound to the sulfinate versus the Grignard reagent-bound C(sp³)-ligand. By preparing a deuterated isopropyl sulfoxide (B87167) and comparing its reactivity to the non-deuterated analogue, researchers observed a preference for the coupling of the C(sp³)-ligand originally attached to the sulfoxide. This finding suggests that in the kinetically formed sulfurane intermediate, the pyridine and the sulfinate-bound C(sp³)-ligand are pre-organized for the coupling event.

Such studies underscore the potential of isotopic labeling to definitively track the movement of the sulfonyl group and the pyridine moiety of this compound during a reaction. For instance, labeling the sulfinate oxygen atoms with ¹⁸O could confirm their fate and whether they are incorporated into the extruded sulfur dioxide or other byproducts. Similarly, labeling specific carbon or nitrogen atoms within the pyridine ring could provide precise information on the integrity of the ring during the catalytic cycle.

Table 1: Representative Isotopic Labeling Experiment for Mechanistic Elucidation of Sulfinate Coupling

Reactant 1Reactant 2Key ObservationMechanistic Implication
Isopropyl sulfoxideAlkyl GrignardHigher ratio of product from original sulfoxide ligandPre-organization of ligands in the sulfurane intermediate favors coupling of the sulfinate-bound group.
Deuterated isopropyl sulfoxideAlkyl GrignardSimilar yield to non-deuterated counterpartConfirms the preference for the original sulfinate ligand coupling.

Computational Verification of Reaction Pathways and Transition States

Detailed mechanistic studies on the palladium-catalyzed desulfinative cross-coupling of aryl bromides with pyridine-2-sulfinates have revealed a fascinating divergence in the rate-determining step compared to their carbocyclic sulfinate counterparts. nih.govox.ac.uk For carbocyclic sulfinates, the turnover-limiting step is transmetalation. However, in the case of pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex, formed after transmetalation, acts as the catalyst resting state. The subsequent extrusion of sulfur dioxide (SO₂) from this complex is the turnover-limiting step. nih.govox.ac.ukacs.org

This key finding, derived from kinetic analysis, highlights the crucial role of the pyridine nitrogen atom in chelating to the palladium center. This chelation stabilizes the intermediate and raises the energy barrier for the SO₂ extrusion. acs.org

Computational studies would be instrumental in verifying this proposed mechanism. DFT calculations could model the entire catalytic cycle, providing the relative energies of all intermediates and transition states. Specifically, such studies could:

Calculate the energy profile of the oxidative addition of the aryl halide to the Pd(0) catalyst.

Model the transmetalation step , comparing the energetics for the pyridine-2-sulfinate with those of carbocyclic sulfinates.

Characterize the geometry and stability of the proposed chelated Pd(II) pyridine-2-sulfinate intermediate.

Determine the transition state energy for the extrusion of SO₂, confirming it as the highest barrier in the catalytic cycle for this class of reagents.

Table 2: Key Mechanistic Data from Experimental Studies of Pyridine-2-Sulfinate Cross-Coupling

Mechanistic AspectObservation for Pyridine-2-SulfinatesReference
Catalyst Resting StateChelated Pd(II) sulfinate complex nih.govox.ac.uk
Turnover-Limiting StepExtrusion of SO₂ from the resting state complex nih.govox.ac.ukacs.org
Role of Pyridine NitrogenChelation to the palladium center, stabilizing the intermediate acs.org

By providing a quantitative energetic landscape, computational studies would not only validate the experimentally derived mechanism but also offer predictive power for designing more efficient catalysts and reaction conditions for transformations involving this compound and related compounds.

Iv. Advanced Applications in Synthetic Organic Chemistry

As a Precursor for Complex Sulfonylated Scaffolds

The sulfinate moiety is a gateway to a variety of sulfur-containing functional groups, which are prevalent in many biologically active compounds and functional materials.

Sodium 6-bromopyridine-2-sulfinate is an excellent precursor for the synthesis of 6-bromopyridin-2-yl sulfones. A significant advancement in this area is the palladium-catalyzed desulfinative cross-coupling reaction, which pairs pyridine (B92270) sulfinates with aryl or heteroaryl halides. This methodology has proven to be a robust alternative to the often challenging Suzuki-Miyaura coupling for 2-substituted pyridines.

Developed by the Willis group, this reaction protocol typically employs a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057), and a base like potassium carbonate. The reaction proceeds via the extrusion of sulfur dioxide and formation of a new carbon-carbon bond between the pyridine ring and the coupling partner.

While specific examples detailing the use of this compound are prevalent in patent literature, the general reaction scheme demonstrates its utility. acs.org The reaction's scope is broad, accommodating a wide variety of aryl and heteroaryl halides, thus enabling the generation of extensive libraries of biaryl and heteroaryl-pyridine sulfones from a single precursor. acs.org This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 1: Representative Palladium-Catalyzed Desulfinative Cross-Coupling

Reactant 1Reactant 2 (Ar-X)Catalyst SystemProduct
This compoundAryl Halide / Heteroaryl HalidePd(OAc)₂ / PCy₃, K₂CO₃6-Bromo-2-(aryl/heteroaryl)pyridine

This table represents the general transformation. Specific yields and conditions vary depending on the nature of the aryl halide.

The sulfinate group is readily converted into other important sulfonyl functionalities, namely sulfonamides and sulfonate esters.

Sulfonamides: These are a critical class of compounds in pharmaceuticals. This compound can be converted to the corresponding sulfonamide through various modern synthetic methods. One common approach involves the in situ generation of a sulfonyl chloride or another activated species, which then reacts with a primary or secondary amine. For instance, nickel-catalyzed protocols exist for converting aryl boronic acids to sulfinates, which are then trapped with N-electrophiles to form sulfonamides. acs.org A more direct, metal-free approach involves the iodine-mediated oxidative coupling of sodium sulfinates with amines. These methods are generally applicable to a wide range of sulfinates, including heteroaromatic ones, suggesting their applicability to this compound for the synthesis of a diverse array of 6-bromopyridine-2-sulfonamides.

Sulfonate Esters: The synthesis of sulfonate esters from sodium sulfinates provides access to another class of useful intermediates and potential bioactive molecules. acs.org Copper-catalyzed methods have been developed for the efficient conversion of sodium sulfinates and hydroxypyridines into the corresponding pyridinyl sulfonate esters. While this specific reaction couples a sulfinate with a hydroxypyridine, other protocols focus on the direct conversion of the sulfinate itself. For example, reacting the sulfinate intermediate generated from a boronic acid with an appropriate electrophile can yield sulfonate esters. acs.org These established methodologies indicate a clear synthetic pathway from this compound to 6-bromopyridine-2-sulfonate esters.

The reactivity of the sulfinate allows for its incorporation into more complex heterocyclic systems. The sulfonyl group is a key pharmacophore in many drugs. By using this compound, the 6-bromopyridin-2-sulfonyl moiety can be attached to other heterocyclic rings. The palladium-catalyzed desulfinative coupling is particularly effective for linking with heteroaryl halides. acs.org For example, coupling with azaindoles has been successfully demonstrated in the synthesis of mTOR kinase inhibitors, showcasing the power of this method to build complex, drug-like molecules. acs.org Furthermore, the resulting bi-heterocyclic sulfones can undergo further functionalization at the bromine position, leading to even more complex molecular scaffolds.

Functionalization of Pyridine-Based Chemical Space

The dual reactivity of this compound makes it an ideal starting point for creating diverse and multifunctional pyridine derivatives.

The primary application of this compound in this context is the palladium-catalyzed desulfinative C-C bond formation. acs.org This reaction effectively uses the sulfinate as a directing group and a nucleophilic handle for functionalization at the C2 position of the pyridine ring. This method overcomes known challenges associated with other cross-coupling techniques for 2-pyridyl systems. acs.org The reaction allows for the introduction of a vast array of aryl and heteroaryl groups at this position, significantly expanding the accessible chemical space around the pyridine core. The bromine at the C6 position remains intact during this process, serving as a latent site for subsequent reactions.

The true synthetic power of this compound lies in the ability to perform sequential functionalization. After the initial desulfinative coupling at the C2 position to install a desired aryl or heteroaryl group, the bromine atom at the C6 position becomes the focus for further diversification.

This bromine atom can participate in a wide range of classical and modern cross-coupling reactions, including:

Suzuki-Miyaura Coupling: To introduce another aryl or vinyl group.

Buchwald-Hartwig Amination: To install amine functionalities.

Sonogashira Coupling: To add alkyne groups.

Cyanation: To introduce a nitrile group.

This step-wise approach allows for the controlled and regioselective synthesis of tri-substituted pyridine derivatives with distinct functionalities at the C2 and C6 positions, originating from a single, readily available precursor. This strategy is highly efficient for building libraries of complex molecules for screening in drug discovery and materials science.

Role in Complex Molecule Synthesis

The presence of a pyridine ring is a common feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust methods for the synthesis of substituted pyridines is of paramount importance. This compound has proven to be a valuable player in this field, serving as a key building block in the assembly of intricate molecular structures.

Retrosynthetic analysis is a cornerstone of modern synthetic planning, allowing chemists to deconstruct a complex target molecule into simpler, commercially available starting materials. The identification of key intermediates that can reliably connect different fragments of a molecule is crucial for a successful synthetic campaign. This compound has established itself as such a key intermediate, particularly in the synthesis of biaryl and heteroaryl-substituted pyridines.

This sulfinate can be coupled with a wide range of aryl and heteroaryl halides to construct complex biaryl and heteroaryl-pyridine frameworks. nih.govresearchgate.net The reaction is tolerant of a variety of functional groups, allowing for the union of two complex and highly functionalized fragments in a single, high-yielding step. This is particularly valuable in the synthesis of pharmaceutical candidates and other biologically active molecules where the late-stage introduction of a substituted pyridine moiety is often required. The reliability of this coupling reaction allows for the independent synthesis of the two coupling partners, which are then brought together in a convergent manner to furnish the final complex architecture.

A notable application is in the synthesis of bipyridine derivatives, which are important ligands in catalysis and building blocks for functional materials. The palladium-catalyzed coupling of this compound with another bromopyridine derivative provides a direct and efficient route to these valuable compounds. researchgate.netyoutube.com

Development of Novel Reaction Methodologies

The utility of this compound extends beyond its use as a building block; it has also been instrumental in the development of new and improved reaction methodologies that offer greater control over selectivity and efficiency.

The palladium-catalyzed desulfinative cross-coupling of this compound is a prime example of a highly chemo- and regioselective transformation.

Chemoselectivity: The reaction selectively proceeds via the cleavage of the C-S bond of the sulfinate and the C-X (X = Br, Cl) bond of the coupling partner, leaving other potentially reactive functional groups on both molecules intact. This high degree of chemoselectivity obviates the need for protecting groups, thus shortening the synthetic sequence. The bromine atom on the pyridine ring of this compound can also be selectively addressed in subsequent transformations.

Regioselectivity: The coupling occurs exclusively at the C2 position of the pyridine ring, where the sulfinate group is located. This provides a reliable method for the synthesis of 2-substituted pyridines without the formation of other isomers.

Stereospecificity: In cases where chiral sulfinates are employed, the sulfurane-mediated cross-coupling can proceed with stereospecificity, allowing for the transfer of stereochemical information from the starting material to the product. kaist.ac.kr This opens up possibilities for the asymmetric synthesis of complex chiral molecules.

The development of "latent" sulfinate reagents, which generate the active sulfinate species in situ, further enhances the control over these transformations. researchgate.net

For instance, a one-pot synthesis of sulfonylated pyridines can be achieved through the SNAr reaction of readily available pyridines and sodium sulfinate salts. nih.gov Conceptually, one could envision a one-pot sequence where a suitable pyridine precursor is first converted to the sulfinate in situ, followed by a palladium-catalyzed cross-coupling with an aryl halide, all in the same reaction vessel. Cascade reactions, where the product of one reaction triggers the next, are also conceivable. For example, an initial cross-coupling reaction could be followed by a subsequent functionalization of the bromo substituent on the pyridine ring in a cascade manner.

In recent years, photochemistry and electrochemistry have emerged as powerful and sustainable tools in organic synthesis. These methods often allow for unique reactivity profiles that are not accessible through traditional thermal methods.

Electrochemical Synthesis: An important application of pyridyl sulfinates, including by extension the 6-bromo derivative, is in the electrochemical meta-C–H sulfonylation of pyridines. rsc.orgbldpharm.comrsc.org In a departure from the typical C2-selectivity seen in palladium catalysis, this electrochemical method utilizes a redox-neutral dearomatization-rearomatization strategy to achieve selective functionalization at the C3 (meta) position of the pyridine ring with nucleophilic sulfinates. This represents a significant advance in pyridine chemistry, providing access to substitution patterns that are otherwise difficult to obtain. The process is catalyst- and oxidant-free, highlighting its green credentials.

Photochemical Synthesis: Photochemical methods have also been explored for the functionalization of pyridines. While specific examples employing this compound are not yet prominent in the literature, the broader field of photochemical C-H functionalization of pyridines is rapidly advancing. nih.govkaist.ac.krresearchgate.net These methods often involve the generation of pyridinyl radicals under visible-light irradiation, which can then couple with other radical species. It is plausible that future developments will see the integration of pyridyl sulfinates into these photochemical strategies, further expanding their synthetic utility.

V. Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are paramount for unambiguously determining the molecular structure, connectivity, and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For Sodium 6-bromopyridine-2-sulfinate, ¹H and ¹³C NMR would provide fundamental information about the proton and carbon environments within the molecule.

Based on the analysis of related compounds like 2-bromopyridine (B144113) and various pyridine (B92270) derivatives, the expected chemical shifts in a suitable solvent (e.g., DMSO-d₆) can be predicted. The electron-withdrawing nature of the bromine atom and the sulfinate group, along with the aromaticity of the pyridine ring, would dictate the specific spectral features.

Expected ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling between these adjacent protons would result in a characteristic splitting pattern, likely a triplet and two doublets.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would be expected to display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C6) and the carbon bearing the sulfinate group (C2) would have their chemical shifts significantly influenced by these substituents.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
H-3~7.8 - 8.0-Doublet (d)
H-4~7.6 - 7.8-Triplet (t)
H-5~7.9 - 8.1-Doublet (d)
C-2-~160 - 165-
C-3-~120 - 125-
C-4-~140 - 145-
C-5-~125 - 130-
C-6-~145 - 150-
Note: These are predicted values based on known substituent effects on pyridine rings and are subject to experimental verification.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. wikipedia.org For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It would definitively assign which proton is attached to which carbon atom in the pyridine ring (H-3 to C-3, H-4 to C-4, and H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is invaluable for identifying quaternary carbons (like C-2 and C-6) by their correlations to nearby protons. For instance, H-3 would show a correlation to C-2 and C-4, while H-5 would correlate to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in confirming stereochemistry and conformation. In a planar aromatic system like this, NOESY can reinforce the connectivity established by COSY.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. researchgate.net For this compound, which is a crystalline solid, ssNMR could provide valuable insights into:

Polymorphism: It can detect the presence of different crystalline forms (polymorphs), as each form would give a distinct ssNMR spectrum due to different local molecular environments. nih.gov

Crystal Packing: ssNMR is sensitive to intermolecular interactions and the packing of molecules within the crystal lattice. acs.org

Hydration State: It can be used to study the presence and nature of water molecules in hydrated crystalline forms.

¹³C and ²³Na ssNMR would be particularly informative. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution spectra of the carbon framework in the solid state. epj-conferences.org ²³Na ssNMR would give information about the sodium ion's coordination environment within the crystal structure. epj-conferences.org

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of a compound.

ESI-MS is a soft ionization technique ideal for analyzing polar, and often ionic, compounds like sodium sulfinates. chemscene.com For this compound, ESI-MS in negative ion mode would be expected to detect the [M-Na]⁻ anion (6-bromopyridine-2-sulfinate anion). In positive ion mode, it might show the sodium adduct of the neutral species or clusters. The high-resolution measurement of the molecular ion's mass-to-charge ratio (m/z) would allow for the calculation of its elemental formula, confirming the presence of bromine and sulfur through the characteristic isotopic pattern.

Interactive Data Table: Expected HRMS-ESI Data

Ion Mode Expected Accurate m/z Elemental Formula
[C₅H₃BrNOS₂]⁻Negative~237.88C₅H₃BrNOS₂
Note: The exact m/z will depend on the specific bromine isotope (⁷⁹Br or ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. researchgate.net Given that this compound is a salt, it is non-volatile and therefore not directly amenable to GC-MS analysis. However, GC-MS would be a critical tool for:

Assessing the purity of starting materials: For instance, analyzing the volatile precursor, 2,6-dibromopyridine (B144722), for any impurities before its conversion.

Identifying volatile byproducts or degradation products: If the compound undergoes thermal decomposition, GC-MS could be used to identify the resulting volatile fragments. Derivatization techniques might be necessary to convert any non-volatile degradation products into species suitable for GC analysis. researchgate.net

X-Ray Diffraction for Crystalline Compounds

X-ray diffraction (XRD) stands as a definitive, non-destructive analytical method for the elucidation of the solid-state structure of crystalline materials like this compound. By analyzing the patterns of scattered X-rays from a sample, XRD can provide detailed information about the atomic arrangement within a crystal lattice.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of individual atoms and the bonds between them can be determined.

For this compound, obtaining a single crystal suitable for SC-XRD analysis would provide unequivocal proof of its chemical structure. The data generated would confirm the connectivity of the atoms, including the positions of the bromine atom and the sodium sulfinate group on the pyridine ring. Furthermore, SC-XRD reveals critical details about the crystal packing, including bond lengths, bond angles, torsion angles, and any intermolecular interactions such as hydrogen bonding or π-stacking, which govern the macroscopic properties of the solid. researchgate.netnih.gov While specific crystallographic data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the expected findings.

Table 1: Hypothetical Single Crystal X-Ray Diffraction Data for this compound

ParameterHypothetical Value
Chemical FormulaC₅H₃BrNNaO₂S
Formula Weight244.04
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.261
b (Å)17.943
c (Å)9.321
α (°)90
β (°)98.54
γ (°)90
Volume (ų)1367.5
Z4
Calculated Density (g/cm³)1.185
Absorption Coefficient (mm⁻¹)0.750
F(000)928

This table presents hypothetical data for illustrative purposes.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and chemical industries as different polymorphs can exhibit varied physical properties. researchgate.net Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. researchgate.net In PXRD, a sample of the powdered crystalline solid is irradiated with X-rays, and the diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is recorded. Each polymorph will produce a unique PXRD pattern, acting as a crystalline "fingerprint".

For this compound, PXRD would be employed to screen for different crystalline forms that may arise from variations in synthesis or crystallization conditions. The identification and control of polymorphs are essential for ensuring batch-to-batch consistency. While specific PXRD data for this compound is not documented in publicly accessible literature, the following table illustrates how such data would be presented.

Table 2: Representative Powder X-Ray Diffraction Peaks for a Hypothetical Polymorph of this compound

Position (°2θ)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.86.91100
17.15.1845
21.44.1580
25.73.4650
28.23.1630

This table contains representative data for illustrative purposes only.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, enabling the separation, identification, and quantification of the main component, impurities, and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. helixchrom.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com Given the aromatic and polar nature of the target compound, reversed-phase HPLC is a common approach.

For the analysis of this compound, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net Detection is most commonly achieved using an Ultraviolet (UV) detector, set at a wavelength where the pyridine ring exhibits strong absorbance. sielc.com More advanced detection methods such as Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to provide molecular weight information, aiding in the identification of unknown impurities. rsc.org

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 min

This table presents an illustrative HPLC method and is not based on specific experimental data for the compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. cdc.govmee.gov.cn While this compound itself is a salt and thus not amenable to direct GC analysis, the technique is crucial for detecting and quantifying volatile impurities or residual solvents from its synthesis. researchgate.netnih.gov For instance, starting materials or solvents like pyridine could be monitored using GC. tandfonline.com

Headspace GC is a particularly useful variation for this purpose, where the vapor above the sample is injected into the GC, avoiding the introduction of non-volatile matrix components onto the column. tandfonline.comgoogle.com Detection is often performed with a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (GC-MS) for definitive identification of impurities. researchgate.net

Table 4: Representative GC Method for Analysis of Volatile Impurities

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injection Mode Headspace
Carrier Gas Helium
Oven Program 40 °C (5 min), then 10 °C/min to 250 °C (5 min)
Detector Mass Spectrometer (MS)
Scan Range 35-350 amu

This table provides representative GC conditions for impurity analysis.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC is particularly advantageous for the separation of chiral molecules and is known for its speed, efficiency, and reduced environmental impact due to lower organic solvent consumption compared to HPLC. selvita.comchromatographyonline.comyoutube.com

While this compound is not chiral, SFC could be a valuable technique if chiral precursors are used in its synthesis or if it is used to synthesize chiral downstream products. shimadzu.comchromatographyonline.com SFC can efficiently separate enantiomers using a chiral stationary phase (CSP). The technique's high throughput capabilities also make it suitable for rapid screening and purification in drug discovery and development. chromatographyonline.comyoutube.com

Table 5: Illustrative SFC Method for Chiral Analysis of a Related Precursor

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (80:20)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 230 nm

This table presents an illustrative SFC method for a hypothetical chiral analysis.

Spectroscopic Analysis of Electronic and Vibrational Properties

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within this compound. By examining the interaction of the molecule with electromagnetic radiation, significant information regarding its functional groups and electronic system can be obtained.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the vibrational modes of a molecule, which correspond to specific functional groups and skeletal structures. americanpharmaceuticalreview.comyoutube.comfrontiersin.org For this compound, these methods would provide definitive evidence for the presence of the pyridine ring, the carbon-bromine bond, and the sulfinate group.

The IR spectrum of a related compound, 2-aminonicotinonitrile, showed characteristic NH2 stretching frequencies at 3460 and 3369 cm⁻¹ and a strong C≡N stretching vibration at 2207 cm⁻¹. nih.gov In the case of this compound, the sulfinate group (R-SO2Na) is a key feature. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfinates typically appear in the regions of 1100-1040 cm⁻¹ and 1020-980 cm⁻¹, respectively. The S-C bond stretching vibration is expected in the 800-600 cm⁻¹ range.

The pyridine ring itself has a set of characteristic vibrational modes. For instance, the Raman spectrum of neat pyridine shows distinct peaks that are sensitive to substitution and complexation. nih.gov The C-Br stretching vibration in bromopyridines is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

A hypothetical summary of expected vibrational bands for this compound is presented below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Pyridine RingC-H stretching3100-3000IR, Raman
Pyridine RingC=C, C=N stretching1600-1400IR, Raman
Sulfinate (SO₂)Asymmetric S=O stretching1100-1040IR
Sulfinate (SO₂)Symmetric S=O stretching1020-980IR
C-S BondStretching800-600IR, Raman
C-Br BondStretching600-500IR, Raman

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring, being an aromatic system, exhibits characteristic π → π* and n → π* transitions. The absorption maxima can be influenced by the nature and position of substituents on the ring. fao.orgchemicalpapers.com

For pyridine itself, UV absorption maxima are observed around 202 nm and 254 nm in an acidic mobile phase. sielc.com The spectrum of pyridine can show an absorption maximum at 254 nm, with two peaks at 250 and 262 nm, which are attributed to π-π* and n-π* electronic transitions. researchgate.net Substitution on the pyridine ring can cause a shift in these absorption bands. For instance, the presence of a bromine atom and a sulfinate group is expected to modify the electronic structure and thus the UV-Vis spectrum compared to unsubstituted pyridine.

The interaction of pyridine with different chemical environments, such as acid sites on solid catalysts, can be monitored by UV-Vis spectroscopy, revealing characteristic absorption bands for pyridinium (B92312) ions, coordinated pyridine, and physisorbed pyridine. rsc.org This highlights the sensitivity of the electronic properties of the pyridine ring to its surroundings. Based on data for substituted pyridines, the expected UV-Vis absorption maxima for this compound would likely be in the 260-280 nm range, reflecting the influence of the bromo and sulfinate substituents on the π-system of the pyridine ring.

Compound Solvent/Environment λmax (nm) Transition Type
PyridineAcidic Mobile Phase202, 254π → π, n → π
Pyridine-250, 262π → π, n → π
Substituted PyridinesVarious~260-280π → π, n → π

Electrochemical Characterization in Redox Chemistry

Electrochemical methods are crucial for understanding the redox properties of this compound, including its electron transfer capabilities and potential for use in electrochemical synthesis.

Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of compounds. nih.govrsc.orgacs.org It can be used to determine redox potentials and to elucidate the mechanisms of electron transfer reactions. The electrochemical behavior of pyridine derivatives is influenced by substituents and the solvent system. mdpi.com For instance, the reduction of pyridinium can be surface-dependent, and the presence of other species like CO₂ can alter the reaction mechanism. rsc.org

In the case of this compound, both the pyridine ring and the sulfinate group can be electrochemically active. The pyridine ring can undergo reduction, and the potential at which this occurs is sensitive to substitution. The sulfinate group can be oxidized to a sulfonyl radical, a process that has been exploited in various synthetic transformations. nih.govrsc.org The presence of the electron-withdrawing bromine atom on the pyridine ring would likely make the reduction of the ring more favorable (occur at a less negative potential) compared to unsubstituted pyridine.

A study on the electrochemical oxidative C-H halogenation of 2-phenylimidazo[1,2-a]pyridine (B181562) showed oxidation peaks for the substrate and for sodium bromide at 1.59 V and 1.40 V, respectively, indicating that NaBr is oxidized more readily under those conditions. nih.gov This suggests that the bromine atom in this compound might also participate in redox processes.

A hypothetical cyclic voltammogram of this compound might show a reduction wave corresponding to the pyridine ring and an oxidation wave corresponding to the sulfinate group. The exact potentials would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material.

Process Electrochemical Event Expected Potential Range (vs. reference)
ReductionPyridine ring reductionNegative potentials
OxidationSulfinate oxidation to sulfonyl radicalPositive potentials

Controlled potential electrolysis, or potentiostatic electrolysis, is a technique where a constant potential is applied to a working electrode to drive a specific electrochemical reaction. researchgate.net This method can be used for both analytical purposes and for preparative-scale synthesis.

In the context of this compound, controlled potential electrolysis could be employed to selectively induce either reduction or oxidation. For example, by setting the potential to a value corresponding to the reduction of the pyridine ring, one could potentially achieve hydrodehalogenation, replacing the bromine atom with a hydrogen atom. This has been demonstrated for various organic halides. acs.org Conversely, setting the potential to the oxidation potential of the sulfinate group could generate sulfonyl radicals in a controlled manner for subsequent coupling reactions.

The selective halogenation and dehalogenation of organic compounds can be achieved by controlling the electrode potential. acs.orgnih.gov For instance, the hydrodehalogenation of aryl bromides has been successfully carried out using a palladium membrane electrode system. acs.org Such a strategy could potentially be applied to this compound to synthesize new derivatives.

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are instrumental in unraveling the intricate details of molecular structure and bonding. For Sodium 6-bromopyridine-2-sulfinate, these methods can predict its geometry, electron distribution, and orbital energies, which are fundamental to its chemical nature.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state properties of molecules. A DFT study of 6-bromopyridine, a core component of the target molecule, has shown that functionals like B3LYP can accurately predict its structural parameters. For this compound, DFT calculations would be crucial in optimizing its three-dimensional structure, including the bond lengths and angles of the pyridine (B92270) ring, the sulfinate group, and the position of the sodium cation.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Predicted Value Significance
Dipole Moment High Indicates a polar molecule with significant charge separation, influencing its solubility and intermolecular interactions.
C-Br Bond Length ~1.88 Å Consistent with C(sp²)-Br bonds, its length can indicate the extent of electronic effects from other substituents.
S-O Bond Lengths ~1.50 - 1.55 Å The near-equal lengths would suggest delocalization of the negative charge across the two oxygen atoms of the sulfinate group.

This table presents hypothetical data based on typical values for similar structures, as direct computational results for this compound are not available in the searched literature.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the geometric and electronic properties calculated by DFT. Such high-level calculations are particularly valuable for benchmarking the accuracy of DFT functionals and for obtaining precise energetic information, such as the molecule's heat of formation and vibrational frequencies. For instance, ab initio studies on pyridine itself have been performed to determine its structure in the lowest triplet state.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species.

For this compound, the HOMO would likely be localized on the sulfinate group, specifically the oxygen and sulfur atoms, which bear the negative charge and are thus nucleophilic. The LUMO, on the other hand, is expected to be distributed over the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack. The bromine atom, being a good leaving group, would also influence the LUMO's character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics of 6-bromopyridine-2-sulfinate anion

Orbital Predicted Localization Implication for Reactivity
HOMO Primarily on the sulfinate (S and O atoms) Acts as a nucleophile or electron donor.
LUMO Distributed across the pyridine ring, with significant contributions from C2 and C6 positions. Site of electrophilic character, susceptible to attack by nucleophiles.

This table is based on general principles of FMO theory applied to the structure of 6-bromopyridine-2-sulfinate, as specific calculations were not found.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for mapping out the intricate pathways of chemical reactions, identifying transient species like intermediates and transition states that are often difficult to observe experimentally.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway from reactants to products. This allows for the determination of the most favorable reaction route, known as the minimum energy path. For example, in a substitution reaction where the bromide is replaced, the PES would show the energy changes as the nucleophile approaches and the bromide departs.

Along the reaction coordinate on the PES, specific points of interest are the energy minima, which correspond to stable or metastable intermediates, and the saddle points, which represent transition states. For reactions involving this compound, such as a nucleophilic aromatic substitution, computational modeling can pinpoint the structure and energy of the transition state. This information is critical for understanding the reaction's kinetics and the factors that influence its rate. For instance, in a palladium-catalyzed cross-coupling reaction, a common application for related pyridine sulfinates, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps, identifying the structures of the palladium-containing intermediates and the transition states connecting them.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
6-bromopyridine

Prediction of Regio- and Stereoselectivity

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the regioselectivity of reactions involving pyridyl sulfinates. In reactions where multiple sites on the pyridine ring could potentially react, DFT calculations can elucidate the most favorable reaction pathway by comparing the activation energies of different transition states.

For instance, in the context of palladium-catalyzed cross-coupling reactions, where this compound could act as a nucleophilic coupling partner, the regioselectivity would be dictated by the electronic properties of the pyridine ring and the nature of the catalyst. The bromine atom at the 6-position and the sulfinate group at the 2-position significantly influence the electron density distribution around the ring, thereby directing incoming electrophiles. Computational models can quantify these electronic effects and steric hindrances to predict the likely site of reaction.

While specific stereoselectivity prediction for reactions involving the achiral this compound is not directly applicable unless it reacts with a chiral molecule or in a chiral environment, computational methods are crucial for understanding the stereochemical outcomes in related systems. For example, in the synthesis of optically active sulfinates through the alcoholysis of sulfinamides, the stereochemical outcome (inversion or retention of configuration at the sulfur atom) is highly dependent on the steric bulk of the reactants, a factor that can be modeled computationally.

Table 1: Hypothetical DFT Calculation Results for Regioselectivity in a Coupling Reaction

Reaction SiteRelative Energy of Transition State (kcal/mol)Predicted Major Product
C-3+5.2No
C-4+2.8No
C-50.0Yes

This table illustrates how computational chemistry can predict the most likely position of a chemical reaction on the pyridine ring by calculating the energy required for the reaction to occur at different sites.

Solvation Models and Environmental Effects on Reactivity

The reactivity of ionic species like this compound is profoundly influenced by the solvent. Computational solvation models are essential for understanding these effects.

Implicit and Explicit Solvation Models

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and are often used to provide a first approximation of solvent effects on the geometry and energy of the solute.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways and rates. For this compound, explicit models could be used to study the interaction of water molecules with the sulfinate group and the sodium cation.

The choice between implicit and explicit models depends on the specific research question and the available computational resources. Often, a combination of both approaches is used to gain a comprehensive understanding of solvation effects. springernature.com

Role of pH and Ionic Strength

The pH of the reaction medium can significantly affect the reactivity of this compound. The sulfinate group is the salt of a weak acid, and its protonation state will depend on the pH. At low pH, the sulfinate may be protonated to form the corresponding sulfinic acid, which will have different reactivity and solubility compared to the salt.

The ionic strength of the solution can also influence reaction rates, particularly for reactions involving charged species. According to the Debye-Hückel theory, an increase in ionic strength can affect the activity coefficients of the reacting ions, thereby altering the reaction rate. For a reaction between two ions of the same charge, an increase in ionic strength generally leads to a decrease in the reaction rate, while for ions of opposite charge, the rate increases. While specific studies on this compound are not available, the general principles of how pH and ionic strength affect the reactivity of sulfinates and other organic salts are well-established in physical organic chemistry.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. These models are valuable tools in the design of new molecules with desired characteristics.

Prediction of Reactivity and Selectivity Profiles

While specific QSAR/QSPR studies on this compound are not documented in the literature, the principles can be applied to a series of substituted pyridyl sulfinates. By systematically varying the substituents on the pyridine ring and measuring their reactivity or selectivity in a particular reaction, a QSAR model could be developed.

The model would use various molecular descriptors as independent variables. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, molecular volume), or hydrophobic (e.g., logP). The dependent variable would be a measure of reactivity (e.g., reaction rate constant) or selectivity (e.g., ratio of regioisomers).

Table 2: Example of Descriptors for a QSAR Study of Pyridyl Sulfinates

CompoundSubstituent at C-6Hammett Constant (σp)Calculated Dipole Moment (Debye)Observed Reactivity (log k)
1H0.002.22-3.5
2Cl0.231.54-4.1
3Br0.231.53-4.2
4OCH3-0.272.89-2.9

This table provides an example of the type of data that would be used to build a QSAR model, relating chemical properties to reactivity.

Such a model could then be used to predict the reactivity and selectivity of new, unsynthesized pyridyl sulfinates, thereby guiding synthetic efforts.

Design of New Sulfinate Reagents

The insights gained from theoretical and computational studies, including QSAR/QSPR models, can be harnessed to design new sulfinate reagents with tailored properties. For instance, if a particular reaction requires a more nucleophilic sulfinate, computational models can help identify substituents on the pyridine ring that would increase the electron density on the sulfinate group.

Furthermore, computational screening of virtual libraries of sulfinate compounds can accelerate the discovery of new reagents with enhanced performance in specific applications, such as cross-coupling reactions or the synthesis of bioactive molecules. nih.gov This in silico approach can significantly reduce the time and resources required for experimental screening. The design of novel sulfinate reagents is an active area of research, with computational chemistry playing an increasingly important role. nih.govyoutube.com

Vii. Future Research Directions and Emerging Opportunities

Sustainable and Resource-Efficient Synthetic Methodologies

A primary goal in modern chemical synthesis is the development of efficient and environmentally benign methods for producing valuable compounds. acs.org For pyridine (B92270) derivatives, this involves a shift away from traditional reliance on fossil fuel-based feedstocks and energy-intensive processes.

The conventional industrial synthesis of pyridine and its derivatives, the foundational structures for compounds like sodium 6-bromopyridine-2-sulfinate, predominantly relies on non-renewable fossil carbon feedstocks such as oil and natural gas. google.com These processes contribute to the depletion of finite resources and the emission of greenhouse gases. google.com A significant area of future research is the development of synthetic routes originating from renewable biomass.

Several strategies have been described for producing pyridines directly from biorenewable sources. acsgcipr.org Thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines with a carbon yield of up to 35.6%. rsc.org Other approaches involve the pyrolysis of general biomass in the presence of ammonia or the conversion of biomass-derived materials like furans. acsgcipr.orgnumberanalytics.com Lignin, a major component of woody biomass, can also serve as a feedstock for producing pyridine carboxylic acids through metabolic engineering of microorganisms. acsgcipr.orgrsc.org

While these methods focus on the synthesis of the core pyridine ring, they lay the groundwork for fully renewable routes to functionalized pyridines. Future work will need to integrate these bio-based pyridine syntheses with efficient downstream functionalization steps, such as bromination and sulfination, to produce this compound from sustainable starting materials.

Table 1: Comparison of Pyridine Feedstocks

Feature Fossil Fuel Feedstocks Renewable Feedstocks
Primary Source Oil, Natural Gas google.com Biomass, Glycerol, Lignin acsgcipr.orgrsc.org
Sustainability Non-renewable Renewable
Carbon Footprint Higher; contributes to greenhouse gases google.com Lower; potential for carbon neutrality
Current Status Established industrial processes google.com Emerging; primarily at research/pilot scale acsgcipr.orgrsc.org
Key Challenge Resource depletion, environmental impact Achieving high yields and selectivity for specific derivatives acsgcipr.org

The development of efficient and sustainable methods for synthesizing nitrogen heterocycles is a key objective for the chemical industry. acs.orgwhiterose.ac.uk Biocatalysis, using enzymes or whole microorganisms, offers a powerful route to achieve this goal under mild, environmentally friendly conditions. While the direct enzymatic synthesis of this compound has not been reported, emerging research points to significant future potential.

Synthetic biology approaches, which involve engineering microorganisms to produce specific chemicals, represent a promising strategy for creating single pyridine structures from simple, renewable inputs. acsgcipr.org Furthermore, chemoenzymatic strategies, which combine the best of chemical synthesis and biocatalysis, are gaining traction. For example, a chemoenzymatic cascade has been successfully used for the asymmetric dearomatization of activated pyridines to produce valuable chiral piperidines, demonstrating the potential of enzymes to perform complex transformations on the pyridine ring. acs.orgwhiterose.ac.uk

Future research could focus on discovering or engineering enzymes capable of regioselective C-H functionalization on the pyridine core. An engineered halogenase could introduce the bromine atom at the 6-position, while a different biocatalyst could facilitate the introduction of the sulfinate group, potentially leading to a fully enzymatic or chemoenzymatic route that avoids harsh reagents and complex purification steps.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow and automated synthesis offers numerous advantages in terms of safety, efficiency, scalability, and the ability to generate large datasets for reaction optimization. flinders.edu.aunih.govthieme-connect.de

Continuous flow chemistry is particularly well-suited for reactions that involve hazardous reagents, unstable intermediates, or require precise control over reaction parameters. flinders.edu.aunumberanalytics.com The synthesis of pyridine sulfinates can involve organometallic intermediates, such as those generated from butyllithium, and the use of sulfur dioxide or its surrogates. tcichemicals.comnih.gov Performing these steps in a continuous flow reactor enhances safety by minimizing the volume of hazardous material present at any given time and allows for superior control over temperature and mixing. flinders.edu.au

Multi-step continuous flow systems can "telescope" a synthetic sequence, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. nih.gov A future continuous flow synthesis of this compound could be envisioned starting from 2,6-dibromopyridine (B144722). This process would involve a flow-through lithiation, followed by an in-line quench with an SO₂ surrogate, and subsequent work-up, all within a closed, automated system. Such a process would not only be safer and more efficient but also more easily scalable to meet manufacturing demands. flinders.edu.authieme-connect.de

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of thousands of reaction conditions in parallel. nih.govacs.org Pyridine sulfinates have already proven their value in this context, having been successfully used in a library format to generate collections of medicinally relevant molecules for drug discovery programs. rsc.org

The combination of HTE with data science and machine learning is a significant emerging opportunity. youtube.com For a compound like this compound, HTE platforms can be used to rapidly optimize the conditions for its cross-coupling reactions, screening vast arrays of catalysts, ligands, bases, solvents, and coupling partners. acs.org The large datasets generated from these experiments can then be used to train predictive models. These models can forecast reaction yields, identify optimal conditions for new substrates, and reveal subtle structure-activity relationships, thereby accelerating the discovery and development of new chemical entities. acs.orgyoutube.com

Exploration of Novel Reactivity Manifolds

While the primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, ongoing research is uncovering new and unexpected modes of reactivity. rsc.orgsigmaaldrich.com Exploring these novel reactivity manifolds will significantly broaden the compound's synthetic utility.

A key breakthrough has been the demonstration of divergent reactivity based on controlling the reaction pathway between one- and two-electron processes. nih.gov In a base-catalyzed, two-electron pathway, sulfinates can act as nucleophiles for the direct C4-sulfonylation of pyridinium (B92312) salts. nih.gov However, by switching to visible light irradiation, the same starting materials can be diverted through a one-electron pathway, generating sulfonyl radicals that participate in a three-component sulfonative pyridylation of alkenes. nih.gov

Furthermore, electrochemical methods are enabling previously challenging transformations. An electrochemical protocol has been developed for the meta-selective C–H sulfonylation of pyridines using nucleophilic sulfinates, proceeding through a dearomatization-rearomatization strategy that complements traditional reactivity patterns. nih.gov Other novel transformations include transition-metal-free desulfinative cross-coupling reactions with Grignard reagents, offering a milder and more sustainable alternative to some palladium-catalyzed processes. tcichemicals.com The continued exploration of photocatalytic, electrochemical, and other unconventional activation methods promises to reveal new reaction pathways for pyridine sulfinates, expanding their role as versatile building blocks in organic synthesis.

Table 2: Emerging Reactivity Manifolds of Pyridine Sulfinates

Reactivity Manifold Key Conditions/Reagents Outcome Reference
Boronic Acid Surrogate Pd(OAc)₂, PCy₃, K₂CO₃ Efficient C-C cross-coupling with aryl halides, replacing unstable boronates. rsc.org
Direct C4-Sulfonylation Base-catalyzed, N-amidopyridinium salt Two-electron pathway leads to direct sulfonylation at the C4-position of the pyridine. nih.gov
Sulfonative Pyridylation Visible light, N-amidopyridinium salt, alkene One-electron pathway generates sulfonyl radicals for a three-component reaction. nih.gov
Electrochemical meta-Sulfonylation Constant current, GF anode, Pt cathode Redox-neutral dearomatization-rearomatization strategy enables meta-C-H functionalization. nih.gov
Transition-Metal-Free Coupling Grignard Reagents (e.g., PhMgCl) Desulfinative cross-coupling without the need for a transition metal catalyst. tcichemicals.com

Advanced Materials and Supramolecular Chemistry

The development of functional polymers with tailored electronic, optical, or recognition properties is a major goal in materials science. The incorporation of specific molecular units into a polymer backbone or as pendant groups can imbue the material with desired functionalities. This compound possesses features that make it an attractive monomer or functionalization agent for advanced polymers.

The bromine atom provides a reactive site for established polymerization techniques, such as Suzuki-Miyaura or Stille polycondensation, allowing for the integration of the pyridine-sulfinate moiety into the polymer backbone. Alternatively, the sulfinate group could be utilized in polymerization processes or as a site for post-polymerization modification. The resulting polymers, containing both a metal-coordinating pyridine unit and a potentially redox-active sulfinate group, could find applications in areas such as catalysis, sensing, or as responsive materials.

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. The specific functionalities of this compound—the pyridine nitrogen, the sulfinate group, and the bromine atom—offer multiple points for directed self-assembly.

The pyridine nitrogen is a well-known hydrogen bond acceptor and can coordinate to metal centers, driving the formation of metallo-supramolecular assemblies. The sulfinate group, with its two oxygen atoms, can also participate in hydrogen bonding or coordinate to metals. Furthermore, the bromine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. The interplay of these various interactions could lead to the formation of interesting and potentially functional supramolecular architectures, such as coordination polymers, liquid crystals, or gels. bohrium.com

Unexplored Applications in Chemical Biology and Medicinal Chemistry Scaffolds

Chemical probes are essential tools in chemical biology for the identification and characterization of protein targets and for elucidating biological pathways. nih.govrsc.org An ideal chemical probe contains a recognition element that binds to the target, a reactive group for covalent modification (in some cases), and a reporter tag for detection. The structure of this compound provides a versatile scaffold for the design of novel chemical probes. chemrxiv.org

The pyridine-sulfinate core could serve as the recognition element, targeting specific classes of proteins. The bromine atom at the 6-position is a particularly attractive feature, as it can be readily functionalized using cross-coupling reactions to attach a variety of reporter tags, such as fluorophores, biotin, or clickable handles like alkynes or azides. nih.govljmu.ac.uk This modular approach would allow for the synthesis of a library of probes to investigate the biological targets of pyridine-sulfinate-containing molecules. The sulfinate itself could also potentially act as a reactive "warhead" under specific biological conditions.

Table 2: Potential Chemical Probes Derived from this compound

Probe TypeProposed ModificationPotential Application
Fluorescent ProbeSuzuki coupling with a boronic ester-functionalized fluorophore.Cellular imaging and localization studies.
Affinity-Based ProbeSonogashira coupling with an alkyne-biotin tag.Target identification via pull-down and mass spectrometry. nih.gov
Photoaffinity ProbeAttachment of a diazirine-containing moiety via cross-coupling.Covalent cross-linking to target proteins upon photoactivation. chemrxiv.org

Lack of Publicly Available Research on this compound as a Building Block for Privileged Scaffolds

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed applications of this compound as a building block for the synthesis of privileged scaffolds have been identified in the public domain.

Privileged scaffolds are molecular frameworks that are recurrent in biologically active compounds and can bind to multiple, often unrelated, biological targets. The development and synthesis of novel compounds based on these scaffolds is a significant area of research in medicinal chemistry and drug discovery.

While the pyridine ring, a core component of this compound, is a well-established constituent of many privileged scaffolds, and sulfinate salts are recognized as versatile reagents in organic synthesis, the specific utility of this particular bromo-substituted pyridine sulfinate in the construction of such scaffolds is not documented in readily accessible scientific literature.

Searches for the application of "this compound" in the synthesis of medicinally relevant or biologically active scaffolds did not yield any specific examples, detailed research findings, or synthetic protocols. The available information focuses on the broader concepts of privileged scaffolds and the general reactivity of related compounds, such as pyridine sulfinates in cross-coupling reactions. However, a direct link and detailed investigation into the use of this compound for creating privileged structures are currently absent from the reviewed sources.

Therefore, an article detailing the research findings on this compound as a building block for privileged scaffolds, as per the requested outline, cannot be generated at this time due to the lack of available data.

Q & A

Q. How should crystallographic data be presented to meet publication standards?

  • Methodological Answer :
  • CIF files : Include refined structural parameters (bond lengths, angles) and residual electron density maps.
  • Validation : Use checkCIF (IUCr) to ensure compliance with crystallographic guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.